molecular formula C6H12N2O2S B13557616 N-cyclopropylazetidine-3-sulfonamide

N-cyclopropylazetidine-3-sulfonamide

Cat. No.: B13557616
M. Wt: 176.24 g/mol
InChI Key: FSEVGOWEKXWABQ-UHFFFAOYSA-N
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Description

N-cyclopropylazetidine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides are organo-sulfur compounds containing the sulfonamide functional group. These compounds have been extensively studied for their pharmacological properties, including antibacterial, antiviral, diuretic, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylazetidine-3-sulfonamide typically involves the reaction of azetidine derivatives with sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous as it does not require additional pre-functionalization steps, making it efficient and environmentally friendly.

Industrial Production Methods: Industrial production of sulfonamides, including this compound, often involves large-scale synthesis using similar oxidative coupling methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylazetidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-cyclopropylazetidine-3-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This mechanism is similar to other sulfonamides, which act as competitive inhibitors of dihydropteroate synthetase .

Comparison with Similar Compounds

Comparison: N-cyclopropylazetidine-3-sulfonamide is unique due to its cyclopropyl and azetidine moieties, which confer distinct chemical properties and reactivity. Compared to other sulfonamides, it may exhibit different pharmacokinetics and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

N-cyclopropylazetidine-3-sulfonamide

InChI

InChI=1S/C6H12N2O2S/c9-11(10,6-3-7-4-6)8-5-1-2-5/h5-8H,1-4H2

InChI Key

FSEVGOWEKXWABQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2CNC2

Origin of Product

United States

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